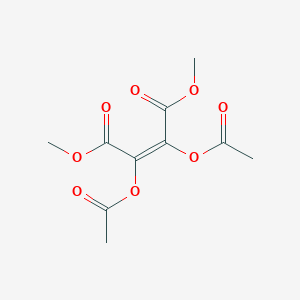

Dimethyldiacetoxyfumarat

Übersicht

Beschreibung

Dimethyl diacetoxyfumarate, commonly referred to as dimethyl fumarate (DMF), is a fumaric acid ester that has gained significant attention due to its therapeutic applications in autoimmune diseases such as multiple sclerosis (MS) and psoriasis. The compound has been the subject of various studies aiming to elucidate its mechanism of action, synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of DMF has been explored in the context of process intensification strategies. A continuous-flow synthesis method for DMF has been developed, providing a cascade methodology that achieves the synthesis in short reaction times and quantitative yields. This approach highlights the potential for efficient and scalable production of DMF, which is crucial given its role as a powerful small molecule in the treatment of psoriasis and multiple sclerosis .

Molecular Structure Analysis

The molecular structure of DMF has been studied through vibrational spectra, including infrared and Raman spectroscopy. These studies have revealed the presence of different conformers of DMF, namely the trans-trans and trans-cis conformers. The solid-state spectra are consistent with the trans-trans conformation, while additional bands observed in the liquid and vapor phases suggest the presence of the trans-cis conformer. The observed frequencies have been assigned based on molecular symmetries, contributing to a deeper understanding of the structural dynamics of DMF .

Chemical Reactions Analysis

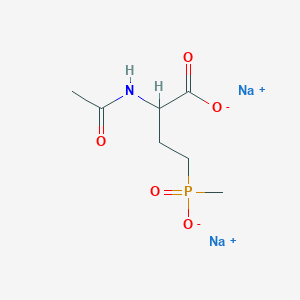

DMF has been shown to participate in various chemical reactions, particularly as an electrophilic reagent. It has been used for the synthesis of itaconate ester derivatives and has proven to be an efficient intermediate for the selective synthesis of dimethyl 3-alkyl itaconates and 2-alkyl 3-carbomethoxy-γ-lactams. These reactions highlight the versatility of DMF as a reagent in organic synthesis, with potential applications in the development of new pharmaceutical compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMF have been extensively studied due to its pharmacological significance. DMF is known to modify cysteine residues in proteins, which is thought to be a key aspect of its mechanism of action in treating autoimmune diseases. It has been shown to induce apoptosis in various cancer cell lines by inhibiting NF-κB nuclear translocation and down-regulating anti-apoptotic proteins. Additionally, DMF has been found to suppress immune responses through pathways such as the Nrf2-Keap1 pathway and the HCA2/GPR109A pathway, leading to anti-inflammatory effects .

Wissenschaftliche Forschungsanwendungen

Behandlung von Psoriasis und Multipler Sklerose

DMF ist ein von der FDA zugelassenes Medikament zur Behandlung von Psoriasis und Multipler Sklerose . Es ist bekannt, dass es den Transkriptionsfaktor Nrf2 stabilisiert, der wiederum die Expression von Genen des antioxidativen Reaktionselements induziert .

Antioxidative Eigenschaften

DMF ist aufgrund seiner antioxidativen Aktivitäten Gegenstand eines erneuten wachsenden Interesses in der pharmakologischen Forschung . Es ist bekannt, dass es die Autophagie beeinflusst und an der transkriptionellen Kontrolle von Entzündungsfaktoren teilnimmt, indem es NF-κB und seine nachgeschalteten Ziele hemmt .

Immunmodulatorische Wirkungen

DMF übt aufgrund seiner immunmodulatorischen Wirkungen positive Wirkungen auf verschiedene medizinische Erkrankungen durch einen pleiotropen Mechanismus aus .

Neuroprotektive Wirkungen

Es wurde festgestellt, dass DMF neuroprotektive Wirkungen hat, was es zu einem potenziellen Kandidaten für die Behandlung neurodegenerativer Erkrankungen macht .

Entzündungshemmende Wirkungen

DMF hat entzündungshemmende Eigenschaften und hat sich als wirksam bei der Behandlung systemischer oder organspezifischer Entzündungs- und immunvermittelter Erkrankungen erwiesen .

Antiproliferative Wirkungen

DMF hat antiproliferative Wirkungen, was darauf hindeutet, dass es potenzielle Anwendungen in der Krebsbehandlung haben könnte .

Safety and Hazards

Wirkmechanismus

- DMF is used to treat patients with the relapsing-remitting form of multiple sclerosis (MS) .

- Both DMF and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway , which responds to oxidative stress .

- It leads to an anti-inflammatory immune response , promoting type II myeloid cell and Th2 cell differentiation and neuroprotection .

- This activation results in increased expression of antioxidant enzymes , protecting against oxidative damage .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

dimethyl (E)-2,3-diacetyloxybut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O8/c1-5(11)17-7(9(13)15-3)8(10(14)16-4)18-6(2)12/h1-4H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGXGEHGPYWBDK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=C(C(=O)OC)OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/C(=C(\C(=O)OC)/OC(=O)C)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

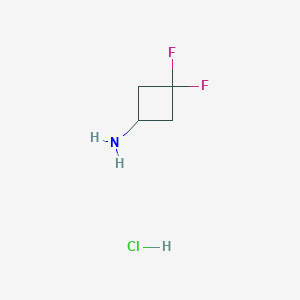

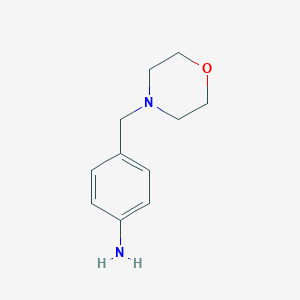

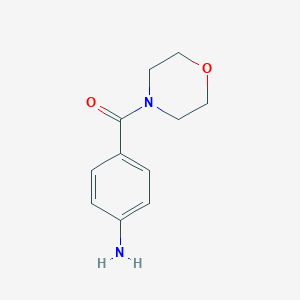

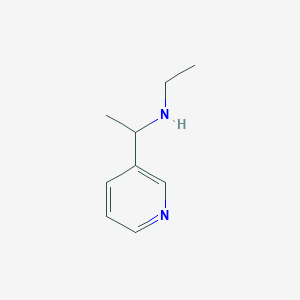

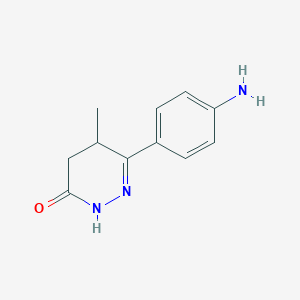

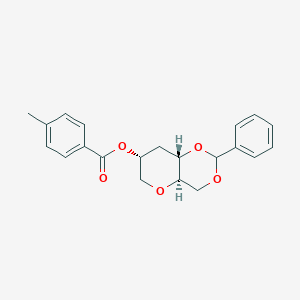

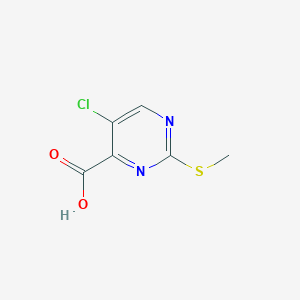

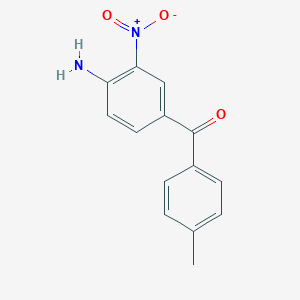

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of Dimethyl diacetoxyfumarate described in the research?

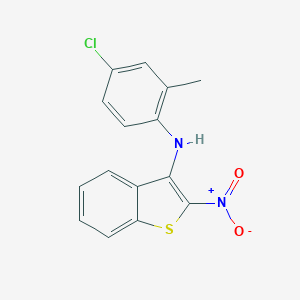

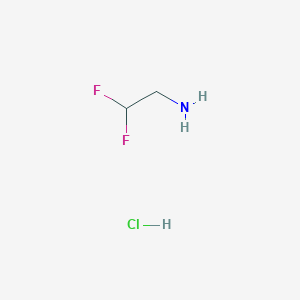

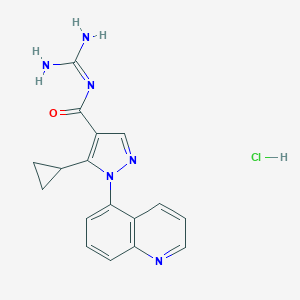

A1: While both papers lack abstracts, the title of one paper emphasizes "An Improved Synthesis of Dimethyl Diacetoxyfumarate and Its Condensation with Heterocyclic Amines" []. This suggests the research likely presents a novel or optimized method for synthesizing this compound, which could be significant for improving its production efficiency and potentially enabling further research into its chemical reactivity.

Q2: Why is the condensation of Dimethyl diacetoxyfumarate with heterocyclic amines of interest?

A2: Both papers focus on the condensation reaction of Dimethyl diacetoxyfumarate with heterocyclic amines [, ]. Heterocyclic amines are important building blocks in organic chemistry and are often found in biologically active compounds. Therefore, this research could be valuable for developing new methods to synthesize compounds with potential pharmaceutical or material science applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)